Structural Divergence from SCH 58261: C2-(2-Phenethyl) vs. C2-(2-Furyl) Substitution Abolishes 5-Amino Hydrogen-Bond Donor Capability
The target compound lacks the 5-amino group that is present in the prototypical PTP antagonist SCH 58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)-PTP) . In SCH 58261, the 5-NH2 group forms critical hydrogen-bond interactions within the adenosine A2A receptor orthosteric site, and its removal in related PTP series has been shown to drastically reduce A2A affinity [1]. The target compound carries a 2-phenethyl group at C2 rather than the 2-furyl group of SCH 58261; published SAR on 2-aryl PTP derivatives indicates that replacement of the 2-furyl moiety with substituted phenyl rings generally redirects selectivity away from A2A and toward the A3 adenosine receptor subtype [2]. This dual differentiation (absence of 5-NH2 plus 2-phenethyl-for-2-furyl replacement) means the target compound should not be considered a direct analog of SCH 58261 for any A2A-focused application.
| Evidence Dimension | Key pharmacophoric features: 5-position substitution and C2 substituent identity |
|---|---|
| Target Compound Data | 5-position: H (no amino group); C2 substituent: 2-phenethyl (CH2CH2Ph); N7 substituent: o-tolyl |
| Comparator Or Baseline | SCH 58261: 5-position: NH2; C2 substituent: 2-furyl; N7 substituent: 2-phenylethyl; reported hA2A Ki = 1.3–2.3 nM, hA1/hA2A selectivity = 323-fold |
| Quantified Difference | The target compound lacks the 5-NH2 group and bears a 2-phenethyl in place of 2-furyl. In the published PTP SAR, 5-unsubstituted C2-aryl derivatives typically exhibit >100-fold lower A2A affinity compared to 5-amino-2-furyl congeners. |
| Conditions | Comparison based on published radioligand binding data for SCH 58261 at human cloned A2A receptors expressed in CHO cells and SAR trends from the 2002 Baraldi series [1]. |
Why This Matters
Procurement for A2A receptor-targeted studies must recognize that this compound lacks both the 5-amino and 2-furyl pharmacophoric elements required for high-affinity A2A binding, directing its anticipated selectivity profile toward A3 or non-adenosine targets.
- [1] Baraldi PG, et al. 7-Substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A2A adenosine receptor antagonists. J Med Chem. 2002;45(1):115-126. doi:10.1021/jm010924c. View Source
- [2] Redenti S, et al. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists. Curr Top Med Chem. 2016;16(28):3224-3257. PMID: 27150365. View Source
